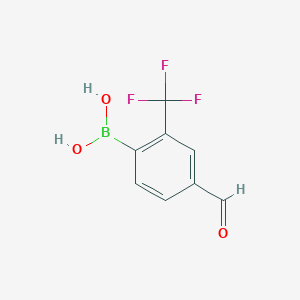
Acide 4-formyl-2-(trifluorométhyl)phénylboronique
Vue d'ensemble
Description
“4-Formyl-2-(trifluoromethyl)phenylboronic acid” is a type of boronic acid that has been used in the synthesis of biologically active molecules . It has been involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Synthesis Analysis
The synthesis of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” involves several steps. It has been used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and other types of reactions .Molecular Structure Analysis
The molecular formula of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” is C8H6BF3O3 . The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H .Chemical Reactions Analysis
This compound can be used as a reactant in various reactions. For instance, it has been used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” include a molecular weight of 217.94 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été étudié pour son potentiel en tant qu'agent antimicrobien. La présence du groupe trifluorométhyle augmente l'acidité de l'acide boronique, ce qui affecte ses propriétés antimicrobiennes. Il a montré une action modérée contre Candida albicans et une activité plus élevée contre Aspergillus niger, ainsi que certaines bactéries comme Escherichia coli et Bacillus cereus .
Réactions de couplage croisé de Suzuki-Miyaura
L'acide 4-formyl-2-(trifluorométhyl)phénylboronique est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura. Cette réaction est essentielle pour créer des liaisons carbone-carbone, qui sont fondamentales dans la synthèse organique et les produits pharmaceutiques .
Arylation directe catalysée par le palladium
Le composé est utilisé dans les réactions d'arylation directe catalysées par le palladium. Ces réactions sont importantes pour la construction de molécules organiques complexes, qui peuvent être utilisées dans le développement de nouveaux médicaments et matériaux .
Synthèse de benzoxaboroles
Les benzoxaboroles constituent une classe importante de composés ayant diverses applications, y compris les médicaments antifongiques. L'this compound peut s'isomériser pour former des benzoxaboroles, qui se sont révélés prometteurs en tant qu'inhibiteurs de la leucyl-tRNA synthétase dans certains micro-organismes .
Développement de capteurs et de récepteurs
Les acides arylboroniques, tels que l'this compound, sont utilisés dans le développement de capteurs et de récepteurs chimiques. Ceux-ci sont essentiels pour détecter diverses substances biologiques et chimiques .
Chimie des polymères
Ce composé trouve des applications en chimie des polymères, où il peut être utilisé pour introduire des fonctionnalités d'acide boronique dans les polymères. Ces fonctionnalités peuvent conférer des propriétés uniques aux polymères, telles que la réactivité aux stimuli comme les changements de pH .
Conception et synthèse de médicaments
Le groupe formyle de l'this compound est un groupe fonctionnel polyvalent qui peut être utilisé dans la conception et la synthèse de nouveaux médicaments. Il peut servir de bloc de construction pour divers composés pharmaceutiques .
Fonctionnalisation des nanoparticules
La fonctionnalisation des nanoparticules avec des acides arylboroniques peut améliorer leurs propriétés et applications. Par exemple, elle peut améliorer la biocompatibilité et les capacités de ciblage des systèmes d'administration de médicaments .
Safety and Hazards
Orientations Futures
The future directions of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” could involve its use in further chemical reactions. For instance, it has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Relevant Papers There are several relevant papers on “4-Formyl-2-(trifluoromethyl)phenylboronic acid”. For instance, one paper discusses the synthesis, properties, and antimicrobial activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Another paper discusses the selection of boron reagents for Suzuki–Miyaura coupling .
Mécanisme D'action
Target of Action
The primary target of 4-Formyl-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 4-Formyl-2-(trifluoromethyl)phenylboronic acid acts as an organoboron reagent in this process .
Mode of Action
The 4-Formyl-2-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, 4-Formyl-2-(trifluoromethyl)phenylboronic acid) transfers a formally nucleophilic organic group from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The 4-Formyl-2-(trifluoromethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological molecules . The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility.
Result of Action
The molecular and cellular effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki–Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Formyl-2-(trifluoromethyl)phenylboronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also affect the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature .
Analyse Biochimique
Biochemical Properties
4-Formyl-2-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its interaction with biomolecules. These interactions are essential for its role in biochemical assays and drug development.
Cellular Effects
The effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of various metabolites . Additionally, its ability to form covalent bonds with biomolecules can impact cellular functions, including signal transduction and gene regulation.
Molecular Mechanism
At the molecular level, 4-Formyl-2-(trifluoromethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is its ability to inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause alterations in cellular functions, including changes in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
4-Formyl-2-(trifluoromethyl)phenylboronic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s ability to form covalent bonds with biomolecules allows it to participate in complex biochemical reactions, affecting the overall metabolic network within cells.
Transport and Distribution
The transport and distribution of 4-Formyl-2-(trifluoromethyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biochemical activity and its ability to interact with target biomolecules.
Subcellular Localization
4-Formyl-2-(trifluoromethyl)phenylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
[4-formyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYYXFOYNKDPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1777807-55-2 | |
| Record name | 4-Formyl-2-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




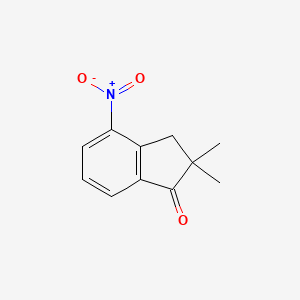
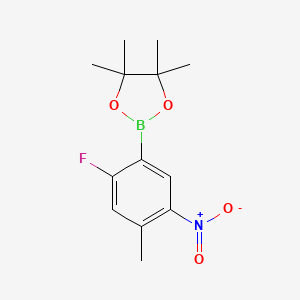
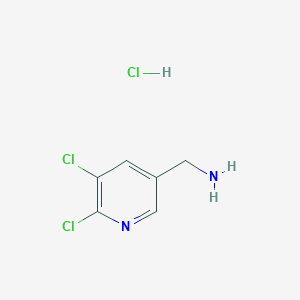
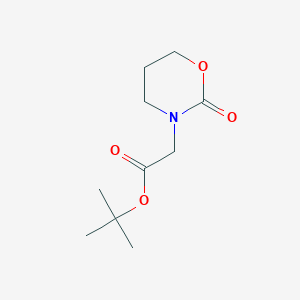
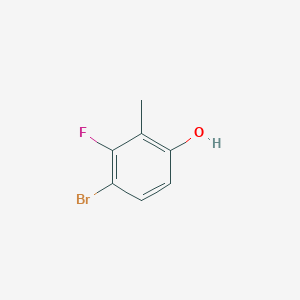
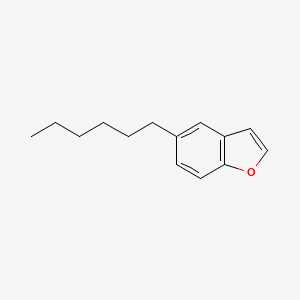

![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)
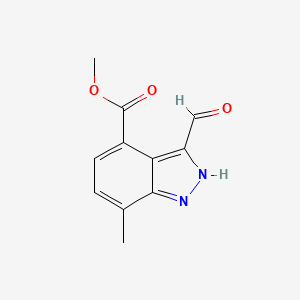
![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)


